![molecular formula C23H24N4O5S B2704919 7-[3-[4-(2-甲氧基苯基)哌嗪-1-基]-3-氧代丙基]-6-硫代-5H-[1,3]二氧杂环戊[4,5-g]喹唑啉-8-酮 CAS No. 688055-42-7](/img/no-structure.png)

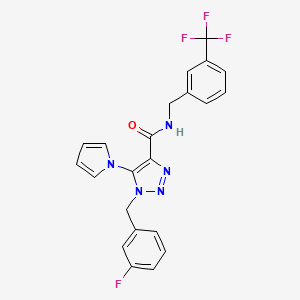

7-[3-[4-(2-甲氧基苯基)哌嗪-1-基]-3-氧代丙基]-6-硫代-5H-[1,3]二氧杂环戊[4,5-g]喹唑啉-8-酮

货号 B2704919

CAS 编号:

688055-42-7

分子量: 468.53

InChI 键: AJRSPEWFGGKNRX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

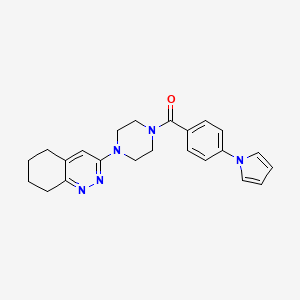

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can be found in a variety of drugs, ranging from antipsychotics to antihistamines . The methoxyphenyl group attached to the piperazine ring is also a common feature in many drugs, and can influence the drug’s properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl group. Piperazine rings can participate in a variety of reactions, including alkylation and acylation . The methoxyphenyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could influence the compound’s solubility and stability .科学研究应用

- Compound 7 has been synthesized and evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial and antifungal activity, comparable to standard drugs . Its effectiveness against various pathogens makes it a promising candidate for combating infectious diseases.

- Researchers have employed molecular docking techniques to explore the interactions of compound 7 with biological targets. By comparing its binding affinity with crystal structures of oxidoreductase proteins, they gained insights into its inhibitory potency . Such studies aid in drug discovery and optimization.

- Although not directly studied for anti-HIV effects, related indole derivatives have shown promise in this area. Researchers have investigated indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies as potential anti-HIV agents . Compound 7’s structural features may warrant further investigation in this context.

- While not directly tested, compound 7’s structural motifs suggest potential as a carbonic anhydrase inhibitor. Similar compounds have been explored for their effects on this enzyme, which plays a crucial role in physiological processes . Further studies could validate its inhibitory activity.

- Coumarin derivatives, including compound 7, have been associated with antioxidant and anti-inflammatory effects . These properties are valuable in preventing oxidative stress-related diseases and mitigating inflammation.

- Although not specifically investigated for anticoagulant activity, coumarins (to which compound 7 belongs) have been explored in this context . Their ability to modulate blood clotting pathways makes them relevant for cardiovascular health.

Antimicrobial Activity

Molecular Docking Studies

Anti-HIV Research

Carbonic Anhydrase Inhibition

Antioxidant and Anti-inflammatory Properties

Anticoagulant Potential

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. The resulting ester is then reacted with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester. The ethyl ester is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "piperazine", "thionyl chloride", "5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ], "Reaction": [ "Condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester", "Reaction of the resulting ester with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester", "Hydrolysis of the ethyl ester to form the corresponding carboxylic acid", "Reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride", "Reaction of the acid chloride with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] } | |

CAS 编号 |

688055-42-7 |

产品名称 |

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

分子式 |

C23H24N4O5S |

分子量 |

468.53 |

IUPAC 名称 |

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |

InChI 键 |

AJRSPEWFGGKNRX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)

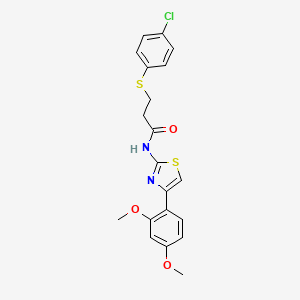

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)

![1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2704845.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)

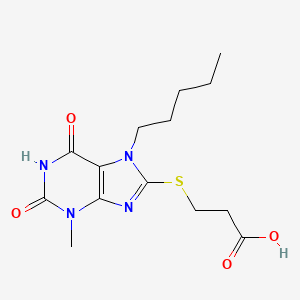

![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)